5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid
Overview
Description
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C12H7NO6. It is characterized by the presence of a pyrrole ring fused to a benzene ring, with two carboxylic acid groups attached to the benzene ring.
Scientific Research Applications
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid typically involves the reaction of maleic anhydride with an aromatic amine, followed by cyclization and oxidation steps. One common method involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then cyclized to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives .
Mechanism of Action
The mechanism of action of 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s imide group can form strong hydrogen bonds and interact with enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar structure but with a different substitution pattern on the benzene ring.
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Contains an acetic acid group instead of the benzene ring.
Uniqueness
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid is unique due to its dual carboxylic acid groups and the specific positioning of the pyrrole ring. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
5-(2,5-dioxopyrrol-1-yl)benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO6/c14-9-1-2-10(15)13(9)8-4-6(11(16)17)3-7(5-8)12(18)19/h1-5H,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTJKKKLRNPKNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444466 | |
Record name | 1,3-Benzenedicarboxylic acid, 5-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55738-70-0 | |
Record name | 1,3-Benzenedicarboxylic acid, 5-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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